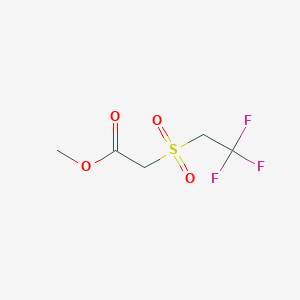
Methyl (2,2,2-trifluoroethanesulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is an organic compound with the molecular formula C5H7F3O4S. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and sulfonyl groups in its structure makes it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various trifluoromethylated compounds, while oxidation and reduction can lead to the formation of different sulfonyl derivatives.
Applications De Recherche Scientifique
Methyl (2,2,2-trifluoroethanesulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl (2,2,2-trifluoroethanesulfonyl)acetate exerts its effects involves the activation of its trifluoromethyl and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct reactivity and stability
Propriétés
Numéro CAS |
60543-36-4 |
|---|---|
Formule moléculaire |
C5H7F3O4S |
Poids moléculaire |
220.17 g/mol |
Nom IUPAC |
methyl 2-(2,2,2-trifluoroethylsulfonyl)acetate |
InChI |
InChI=1S/C5H7F3O4S/c1-12-4(9)2-13(10,11)3-5(6,7)8/h2-3H2,1H3 |
Clé InChI |
FDGDRAZKKFUSBQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


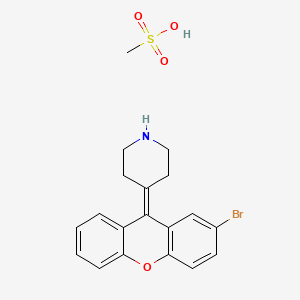
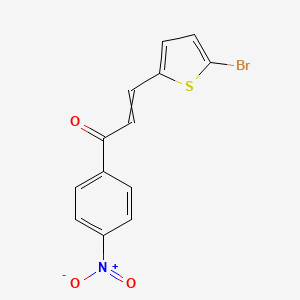
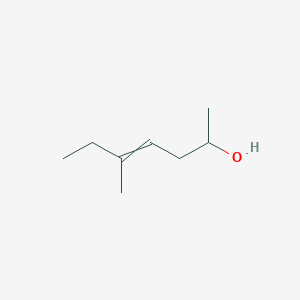

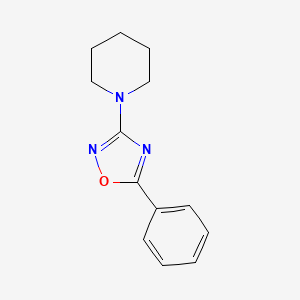
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
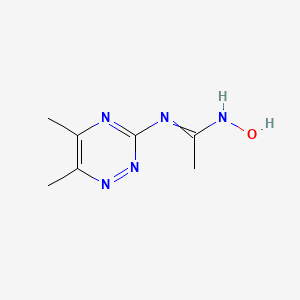
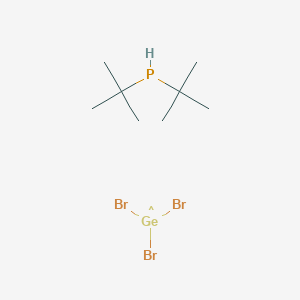

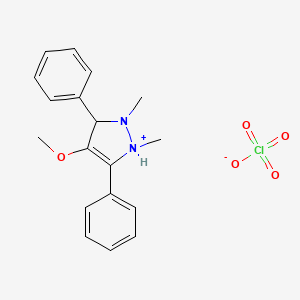
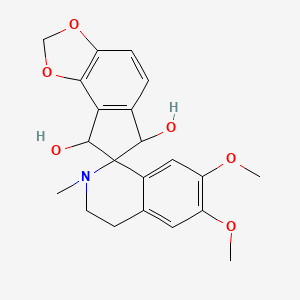
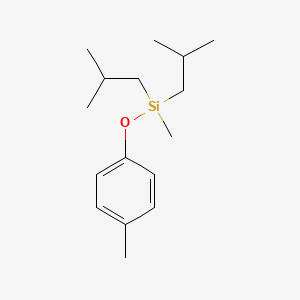
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
